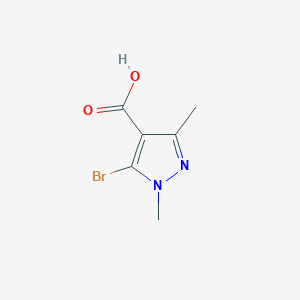
2-Benzyloxy-6-bromobenzonitrile
Vue d'ensemble
Description
“2-Benzyloxy-6-bromobenzonitrile” is a chemical compound with the molecular formula C14H10BrNO . It is used for research and development purposes.
Synthesis Analysis
The synthesis of “2-Benzyloxy-6-bromobenzonitrile” involves bromination of 3-hydroxybenzonitrile which yields a mixture of 2-bromo-5-hydroxybenzonitrile and 2-bromo-3-hydroxybenzonitrile. This mixture is then alkylated with benzyl bromide to yield a mixture of the benzyloxy analogs, which are separated by column chromatography .Molecular Structure Analysis
The molecular structure of “2-Benzyloxy-6-bromobenzonitrile” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, and 1 nitrogen atom . The average mass of the molecule is 288.139 Da and the monoisotopic mass is 286.994568 Da .Applications De Recherche Scientifique
Synthesis Applications
Nitrosation and Iron(III)-Catalyzed C-C Bond Cleavage : Chen et al. (2018) developed a method to prepare 2-aminobenzonitriles from 2-arylindoles, utilizing tert-butylnitrite-mediated nitrosation and sequential iron(III)-catalyzed C-C bond cleavage. This method emphasizes the capacity of 2-Benzyloxy-6-bromobenzonitrile derivatives for synthesizing benzoxazinones through intramolecular condensation, showcasing the compound's utility in generating bioactive molecules Chen et al., 2018.
Palladium-Catalyzed Arylation : Yin and Buchwald (2002) illustrated a general method for the intermolecular coupling of aryl halides and amides, using a Xantphos/Pd catalyst system. This research demonstrates the compound's role in forming C-N bonds, critical for pharmaceutical and material science applications Yin & Buchwald, 2002.
Microwave-Assisted Cyclization : Dao et al. (2018) reported the cyclization of aryl 2-bromobenzonitriles to form 6H-benzo[c]chromen-6-ones, highlighting a rapid and efficient synthetic route enabled by microwave irradiation. This underscores the importance of 2-Benzyloxy-6-bromobenzonitrile in synthesizing cyclic compounds with potential pharmacological activities Dao et al., 2018.
Advanced Material and Chemical Research
Lithiation Reactions : Luliński and Zając (2008) explored the generation of lithiated benzonitriles from bromobenzonitriles, revealing the compound's utility in creating aryllithiums for further chemical transformations. This research contributes to the development of new materials and catalysts Luliński & Zając, 2008.
Halodeboronation Studies : Szumigala et al. (2004) developed a synthesis route for 2-bromo-3-fluorobenzonitrile, showcasing the application of 2-Benzyloxy-6-bromobenzonitrile in halodeboronation reactions. This study provides insights into the manipulation of halogenated compounds, which are pivotal in pharmaceutical and agrochemical industries Szumigala et al., 2004.
Propriétés
IUPAC Name |
2-bromo-6-phenylmethoxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO/c15-13-7-4-8-14(12(13)9-16)17-10-11-5-2-1-3-6-11/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZNMDIDJAEKDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=CC=C2)Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)
![Methyl 2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate](/img/structure/B1379945.png)






![5-[2-(4-Fluorophenyl)ethenyl]-3-methyl-1,2-oxazol-4-amine](/img/structure/B1379956.png)



